molecular formula C19H25N3O4 B5597804 2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide

2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide

Cat. No.: B5597804
M. Wt: 359.4 g/mol
InChI Key: CIROWDFHHOLHPP-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Carcinogenicity

Research on chloroacetamide herbicides, which include similar compounds to 2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide, shows the complex metabolic pathways these substances undergo in both human and rat liver microsomes. These pathways involve bioactivation to potentially carcinogenic products, underlining the need for a thorough understanding of their metabolism for safety assessments in agricultural and pharmaceutical contexts (Coleman et al., 2000).

Antihypertensive Properties

A series of compounds, including those structurally similar to this compound, were synthesized and tested as antihypertensive agents. These compounds demonstrated varying levels of activity in reducing blood pressure, indicating potential use in treating hypertension (Caroon et al., 1981).

Structural Analysis and Stereochemistry

Studies on derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, closely related to the target compound, have provided insights into their structural and stereochemical properties. These findings are crucial for understanding how such compounds interact at the molecular level, which is essential for drug design and development (Chiaroni et al., 2000).

ADMET Profiling and Pharmacodynamic Investigations

Research involving spirocyclic compounds related to this compound has included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations. These studies are pivotal in predicting the safety and efficacy of such compounds in potential therapeutic applications (Matera et al., 2018).

Properties

IUPAC Name

2-methoxy-N-[2-(2-methyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-21-13-19(11-17(21)24)7-9-22(10-8-19)18(25)14-5-3-4-6-15(14)20-16(23)12-26-2/h3-6H,7-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIROWDFHHOLHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)COC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.